molecular formula C19H15F4N3O3S B3016249 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 920213-52-1

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B3016249
CAS RN: 920213-52-1
M. Wt: 441.4
InChI Key: WGNJIJHWAUSMFR-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide

This compound is a compound with potential pharmacological properties. It belongs to the class of benzenesulfonamides and has shown promising inhibitory effects on specific enzymes and pathways, making it a candidate for further investigation in the field of drug development .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions and modifications to obtain the desired molecular structure. The compound's synthesis may involve the use of various precursors and reaction conditions to achieve the desired chemical properties and biological activities .

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in determining its pharmacological properties and interactions with biological targets. Understanding the three-dimensional arrangement of atoms and functional groups within the molecule is essential for elucidating its mode of action and potential therapeutic applications .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of this compound are critical for understanding its reactivity, stability, and potential for further derivatization. Investigating the specific chemical transformations and mechanisms involved in its synthesis provides valuable insights into its chemical behavior and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, including its solubility, stability, and spectroscopic characteristics, are essential for evaluating its pharmaceutical potential and biological activities. Understanding these properties is crucial for assessing its suitability as a drug candidate and predicting its behavior in biological systems .

Scientific Research Applications

Synthesis and Biochemical Evaluation

  • Synthesis and Characterization : Novel derivatives of celecoxib, including compounds similar to the chemical structure , were synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, including N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, showed promising activities in these areas without causing significant tissue damage (Küçükgüzel et al., 2013).

  • Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds, structurally related to the mentioned chemical, were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

Therapeutic Applications

  • Anticancer Activity : Compounds structurally similar to the given chemical have shown significant anticancer activity. For example, a series of novel pyridazinone derivatives bearing benzenesulfonamide moiety exhibited remarkable activity against various cancer cell lines, with specific derivatives displaying particularly high efficacy (Rathish et al., 2012).

  • Potential in Treating Pain and Inflammation : Derivatives of benzenesulfonamide have been shown to have anti-inflammatory and analgesic properties. They have been tested in models of pathological pain in mice, demonstrating significant anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders (Lobo et al., 2015).

Molecular and Structural Studies

  • Structural Characterization : Studies on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, closely related to the specified chemical, have increased due to their potential application in HIV-1 infection prevention (Cheng De-ju, 2015).

  • Molecular Modeling and QSAR : The synthesis and biological evaluation of compounds, including benzenesulfonamide derivatives, have been studied, with some showing promising antibacterial activities. Molecular docking and QSAR (Quantitative Structure–Activity Relationship) studies help in understanding their potential binding modes and activity (Parajapati & Goswami, 2016).

properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3O3S/c20-15-5-1-13(2-6-15)17-9-10-18(26-25-17)29-12-11-24-30(27,28)16-7-3-14(4-8-16)19(21,22)23/h1-10,24H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNJIJHWAUSMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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